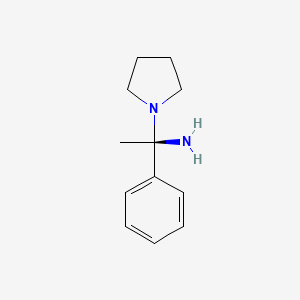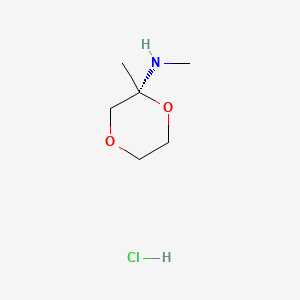
1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1-Isobutilpirrolidin-2-il)piridin-2-il)piperazina es un compuesto orgánico complejo con la fórmula molecular C17H28N4 y un peso molecular de 288,4 g/mol . Este compuesto se utiliza principalmente en investigación y desarrollo, particularmente en los campos de la química y la farmacología.
Métodos De Preparación
La síntesis de 1-(3-(1-Isobutilpirrolidin-2-il)piridin-2-il)piperazina implica múltiples pasos, generalmente comenzando con la reacción de derivados de piridina con piperazina. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como paladio sobre carbono. Los métodos de producción industrial pueden involucrar procesos más escalables, incluida la síntesis de flujo continuo y el uso de reactores automatizados para garantizar la coherencia y la eficiencia .
Análisis De Reacciones Químicas
1-(3-(1-Isobutilpirrolidin-2-il)piridin-2-il)piperazina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción a menudo implican reactivos como el hidruro de litio y aluminio, lo que resulta en la formación de análogos reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos (por ejemplo, etanol, metanol), catalizadores (por ejemplo, paladio, platino) y temperaturas y presiones variables para optimizar los rendimientos de la reacción. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero generalmente incluyen versiones modificadas del compuesto original con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
1-(3-(1-Isobutilpirrolidin-2-il)piridin-2-il)piperazina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como estándar de referencia en química analítica.
Biología: El compuesto se estudia por sus posibles interacciones con macromoléculas biológicas, incluidas proteínas y ácidos nucleicos.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a trastornos neurológicos y psiquiátricos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-(1-Isobutilpirrolidin-2-il)piridin-2-il)piperazina implica su interacción con objetivos moleculares específicos, como receptores y enzimas. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos bioquímicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
1-(3-(1-Isobutilpirrolidin-2-il)piridin-2-il)piperazina se puede comparar con otros compuestos similares, como:
1-(2-Piridinil)piperazina: Conocido por su uso como antagonista selectivo del receptor α2-adrenérgico.
1-(3-Fluoro-2-piridinil)piperazina: Otro antagonista selectivo del receptor α2-adrenérgico con diferentes propiedades farmacológicas.
La singularidad de 1-(3-(1-Isobutilpirrolidin-2-il)piridin-2-il)piperazina radica en sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas, haciéndolo valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C17H28N4 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
1-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H28N4/c1-14(2)13-21-10-4-6-16(21)15-5-3-7-19-17(15)20-11-8-18-9-12-20/h3,5,7,14,16,18H,4,6,8-13H2,1-2H3 |
Clave InChI |
UQRPQPLDFFLFGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)


![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)



